N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 900009-63-4

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Catalog Number: EVT-3153548
CAS Number: 900009-63-4
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided literature does not specifically detail the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, similar compounds containing thiadiazole and pyridine rings have been synthesized. [, , ] These synthetic routes typically involve multi-step reactions starting with readily available precursors.

For example, the synthesis of 5-(quinolin-2-yl)-2H-1,2,4-triazole-3(4H)-thiones involves reacting quinoline-2-carbohydrazide with various aryl or alkyl isothiocyanates, followed by cyclization with sodium hydroxide. [] Another approach involves reacting acetylacetone with hydrazine hydrate to form a pyrazole derivative, which can then be further modified by reacting with ethylchloroacetate and thiosemicarbazide. []

Applications
  • Agriculture: Thiadiazole derivatives have demonstrated promising insecticidal [] and herbicidal activities. [, , ] Further research is needed to assess if this compound exhibits similar properties.
  • Medicinal Chemistry: Thiadiazole derivatives have been explored for their potential antimicrobial, [, ] antiviral, [] and anticancer activities. [] The presence of the dihydropyridine moiety, often found in calcium channel blockers, adds another layer of potential biological activity.

    N-(1,3,4-thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methy]-5-methyl-1H-[1,2,3]triazol-4-carboxamide

    • Compound Description: This compound was studied using quantum chemistry calculations to determine its optimized geometry, Mulliken charges, and harmonic vibrational frequency. Theoretical vibrational spectra were interpreted using potential energy distributions (PEDs) []. The crystal structure of this compound was also determined using single-crystal X-ray diffraction, revealing intramolecular and intermolecular hydrogen bonds that contribute to its stability [].

    6-chloro-N-(5-(methylthio)-1, 3, 4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a)

    • Compound Description: This compound exhibited potent antibacterial activity against Xanthomonas oryzae pv. Oryzae (Xoo) and Xanthomonas axonopodis pv. Citri (Xac), outperforming bismerthiazol and thiadiazole copper in efficacy tests [].
    • Relevance: This compound and N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide both belong to a series of compounds featuring a 1,3,4-thiadiazole ring linked to a carboxamide group, demonstrating the potential of this structural motif for biological activity [].

    N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (compound A (+))

    • Compound Description: Compound A (+) was an early lead compound in a drug discovery program and was investigated for its metabolic fate and excretion balance in rats and dogs []. It was primarily eliminated through metabolism, with the major metabolite identified as the 5-O-glucuronide [].
    • Relevance: Although this compound differs significantly in its core structure compared to N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, both compounds were studied in the context of drug metabolism and disposition research utilizing 19F-NMR spectroscopy [].

    MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide)

    • Compound Description: This compound is a potent HIV integrase inhibitor that was in phase III clinical trials at the time of the research. Similar to compound A (+), MK-0518's metabolic fate and excretion balance were investigated in rats and dogs. Results showed that the compound was primarily eliminated through metabolism, with the 5-O-glucuronide identified as the major metabolite in rat urine, bile, and dog urine [].
    • Relevance: This compound, while structurally different from N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, was investigated using the same methodology (19F-NMR spectroscopy) to understand its metabolic fate and excretion balance [].

    Aryl-N-(5-{4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-phenyl}(1,3,4,thiadiazol -2-yl))amides

    • Compound Description: A series of aryl-N-(5-{4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-phenyl}(1,3,4,thiadiazol-2-yl))amides were synthesized and evaluated for their antimicrobial activity against a panel of bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus [].
    • Relevance: This series of compounds shares the 1,3,4-thiadiazole ring system with N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide and highlights the exploration of this heterocyclic motif in developing potential antimicrobial agents [].

    Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate

    • Compound Description: This compound served as a starting material for the synthesis of a series of quinazolines evaluated as potential antimicrobial agents [].
    • Relevance: While not directly structurally related to N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, this compound belongs to the same research effort focusing on synthesizing and characterizing new quinazolines as potential antimicrobial agents [].

    N-amino{4 -[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)phenyl}carboxamide

    • Compound Description: This compound is a synthetic intermediate in the preparation of aryl-N-(5-{4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-phenyl}(1,3,4,thiadiazol -2-yl))amides [].
    • Relevance: This compound serves as a precursor to the final aryl-N-(5-{4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-phenyl}(1,3,4,thiadiazol-2-yl))amides, which, like N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, incorporate a 1,3,4-thiadiazole ring [].

    2-(4-fluorophenyl)-N-methyl-5-[3-({2-methyl-1-oxo-1-[(1,3,4-thiadiazol-2-yl)amino]propan-2-yl}carbamoyl)phenyl]-1-benzofuran-3-carboxamide

    • Compound Description: This compound is a hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase inhibitor. Its crystal structure was determined in complex with the C316N mutant of the polymerase [].
    • Relevance: This compound features a 1,3,4-thiadiazole ring, similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. This shared structural motif suggests a possible common pharmacophore for interacting with biological targets, even though the overall structures and biological targets of the compounds differ [].

Properties

CAS Number

900009-63-4

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

IUPAC Name

1-[(2-methylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4

InChI

InChI=1S/C17H16N4O2S/c1-11-5-3-4-6-13(11)9-21-10-14(7-8-15(21)22)16(23)18-17-20-19-12(2)24-17/h3-8,10H,9H2,1-2H3,(H,18,20,23)

InChI Key

KOMMXGBBTQFXPJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=NN=C(S3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.